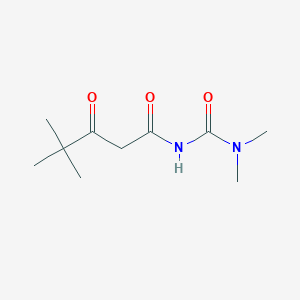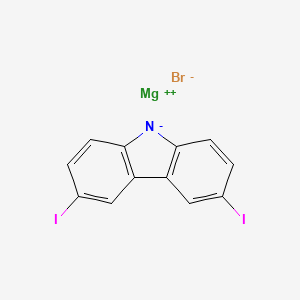
magnesium;3,6-diiodocarbazol-9-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;3,6-diiodocarbazol-9-ide;bromide: is a chemical compound with the molecular formula C12H6BrI2MgN . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes magnesium, bromine, and iodine atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of magnesium;3,6-diiodocarbazol-9-ide;bromide typically involves the reaction of 3,6-diiodocarbazole with a magnesium source in the presence of a bromide ion. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Magnesium;3,6-diiodocarbazol-9-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The bromide and iodide ions can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 3,6-dihydrocarbazole derivatives.
科学研究应用
Chemistry: In chemistry, magnesium;3,6-diiodocarbazol-9-ide;bromide is used as a precursor for the synthesis of various carbazole derivatives. It is also employed in the study of organometallic compounds and their reactivity.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for the design of metal-based drugs.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and photonics.
作用机制
The mechanism of action of magnesium;3,6-diiodocarbazol-9-ide;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target.
相似化合物的比较
- Magnesium;3,6-dibromocarbazol-9-ide;bromide
- Magnesium;3,6-dichlorocarbazol-9-ide;bromide
- Magnesium;3,6-difluorocarbazol-9-ide;bromide
Comparison: Magnesium;3,6-diiodocarbazol-9-ide;bromide is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound exhibits higher molecular weight and different reactivity patterns. These differences make it particularly useful in applications requiring specific electronic and steric properties.
属性
CAS 编号 |
92593-70-9 |
|---|---|
分子式 |
C12H6BrI2MgN |
分子量 |
522.20 g/mol |
IUPAC 名称 |
magnesium;3,6-diiodocarbazol-9-ide;bromide |
InChI |
InChI=1S/C12H6I2N.BrH.Mg/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11;;/h1-6H;1H;/q-1;;+2/p-1 |
InChI 键 |
ZMDUSXZHDKUFQW-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C=C1I)C3=C([N-]2)C=CC(=C3)I.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


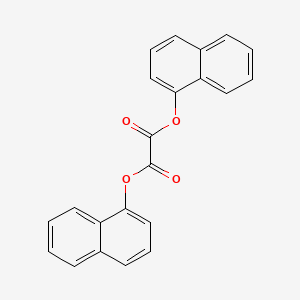
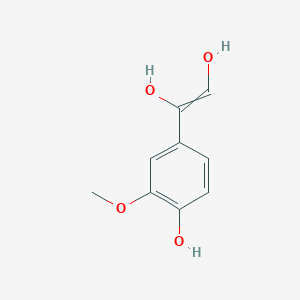

![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
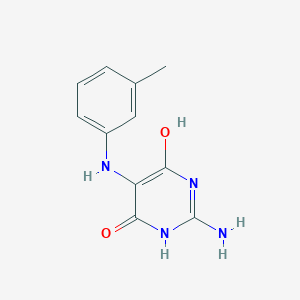

![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
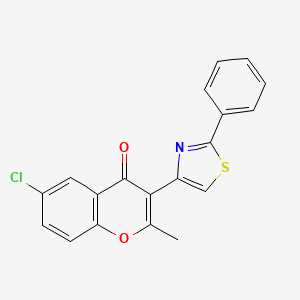
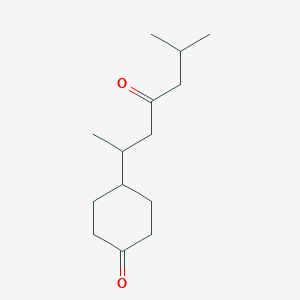
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
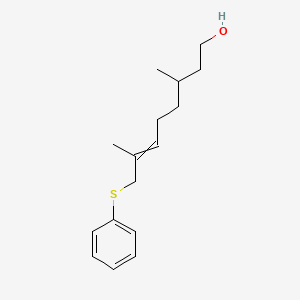
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
